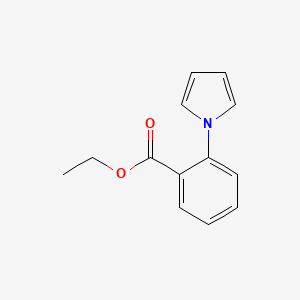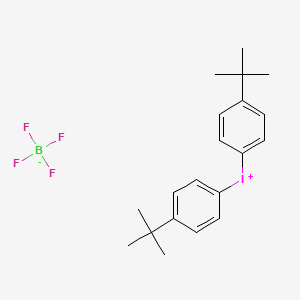
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Übersicht
Beschreibung
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate, also known as TBI or Ph2I+, is a chemical compound that has gained significant attention in the field of organic synthesis. It is a versatile and powerful oxidizing agent that has been used in a variety of applications, including the synthesis of natural products, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Photolithography
- Field : Environmental Science and Pollution Research
- Application : Bis(4-tert-butylphenyl)iodanium is used as a photoacid generator (PAG) in semiconductor photolithography and other photo-initiated manufacturing processes .
- Method : The study investigated the photolytic transformation of bis-(4-tert-butyl phenyl)-iodonium under conditions simulating industrial photolithography. Under 254-nm irradiation, bis-(4-tert-butyl phenyl)-iodonium reacted rapidly with a photolytic half-life of 39.2 seconds .
- Results : At a semiconductor photolithography-relevant UV dosage of 25 mJ cm −2, 33% of bis-(4-tert-butyl phenyl)-iodonium was estimated to be transformed. Six aromatic/hydrophobic photoproducts were identified .
UV Curing Agent
- Field : Material Science
- Application : Bis(4-tert-butylphenyl)iodanium Hexafluorophosphate is a highly efficient UV curing agent used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers .
One-Pot Synthesis
- Field : Organic Chemistry
- Application : Bis(4-tert-butylphenyl)iodanium triflate is used in the efficient one-pot synthesis of organic compounds .
- Method : The synthesis involves the reaction of iodine with m-Chloroperbenzoic acid (m-CPBA) and t-Butylbenzene in dichloromethane at room temperature. Trifluoromethanesulfonic acid (TfOH) is then added at 0 °C, resulting in a color change to darker purple/black. The mixture is stirred at room temperature for 20 minutes, resulting in a color change to grey and the formation of a precipitate .
- Results : The reaction mixture is subsequently transferred to a separatory funnel containing distilled water. After thorough mixing, the aqueous layer is separated and the organic phase is washed with additional distilled water. The combined organic extracts are evaporated under reduced pressure to leave an orange residue. Diethyl ether is added, causing precipitation of the product as a white solid .
Cationic Photoinitiator
- Field : Material Science
- Application : Bis(4-tert-butylphenyl)iodanium p-toluenesulfonate is used as a cationic photoinitiator and photoacid generator .
Diaryliodonium Salts Synthesis
- Field : Organic Chemistry
- Application : Bis(4-tert-butylphenyl)iodonium triflate is used in the efficient one-pot synthesis of diaryliodonium salts .
- Method : The synthesis involves the reaction of iodine with m-Chloroperbenzoic acid (m-CPBA) and t-Butylbenzene in dichloromethane at room temperature. Trifluoromethanesulfonic acid (TfOH) is then added at 0 °C, resulting in a color change to darker purple/black. The mixture is stirred at room temperature for 20 minutes, resulting in a color change to grey and the formation of a precipitate .
- Results : The reaction mixture is subsequently transferred to a separatory funnel containing distilled water. After thorough mixing, the aqueous layer is separated and the organic phase is washed with additional distilled water. The combined organic extracts are evaporated under reduced pressure to leave an orange residue. Diethyl ether is added, causing precipitation of the product as a white solid .
Cationic Photoinitiator
Eigenschaften
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMZBCKONKVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546247 | |
| Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
CAS RN |
62051-09-6 | |
| Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-tert-butylphenyl)iodonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



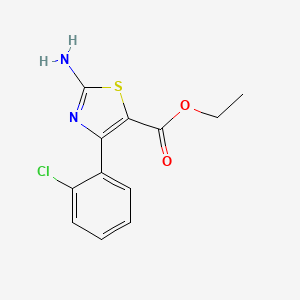
![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)
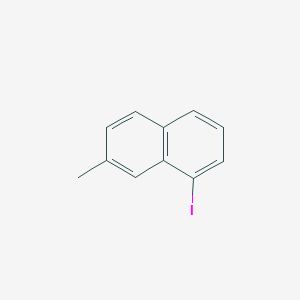
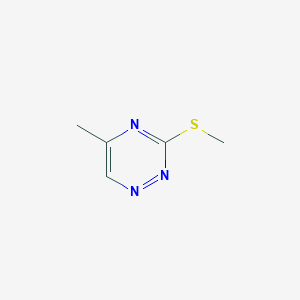
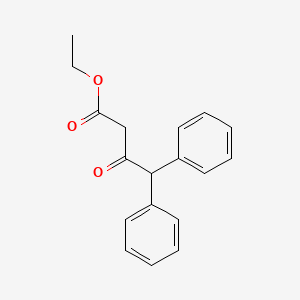
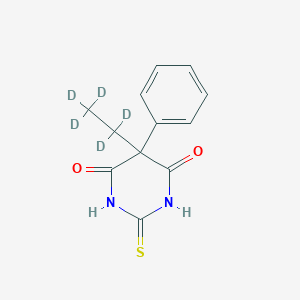
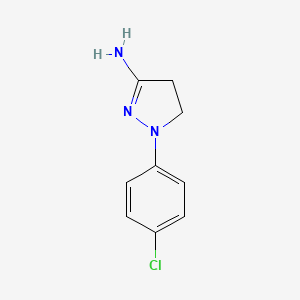
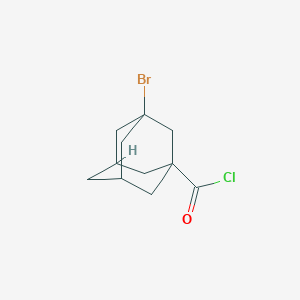
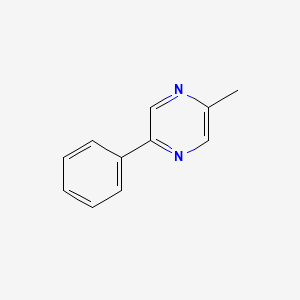
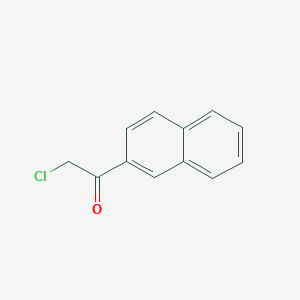
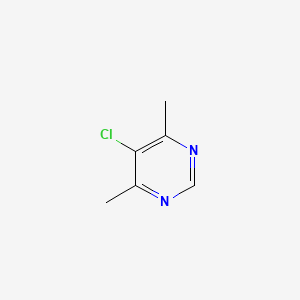
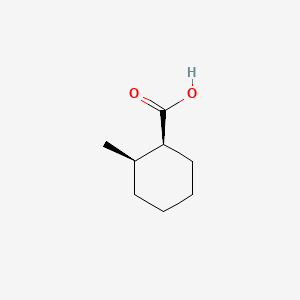
![7-Methyl-10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626357.png)
